molecular formula C13H15N3O3S2 B2708930 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 392239-49-5

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2708930
CAS RN: 392239-49-5
M. Wt: 325.4
InChI Key: FNMSKVCMCIZGKZ-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have shown promising results in the treatment of various diseases.

Scientific Research Applications

Quality Control and Pharmacological Evaluation

  • A study aimed at developing quality control methods for promising anticonvulsants highlighted the potential of 1,3,4-thiadiazole derivatives, including the development of identification, determination of impurities, and quantitative determination methods for these substances. This research is critical for advancing the standardization of such compounds for further preclinical studies (Sych et al., 2018).
  • Research on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors revealed some analogs retained the potency of BPTES with improved aqueous solubility, offering insights into therapeutic potential against cancer (Shukla et al., 2012).

Physicochemical Properties

  • A study provided novel experimental data for the physicochemical properties of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, including measurements of saturated vapor pressure and solubility in various solvents. This research contributes to the understanding of the compound's behavior in pharmaceutical applications (Ol’khovich et al., 2017).

Biological Activities

  • The synthesis and evaluation of a series of Schiff bases derived from 1,3,4-thiadiazole compounds revealed significant DNA protective ability against oxidative damage and strong antimicrobial activity, indicating their potential in developing therapeutic strategies against cancer and infections (Gür et al., 2020).
  • An investigation into the development of 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles as selective antitubercular agents showed outstanding in vitro activity against Mycobacterium tuberculosis, suggesting a promising avenue for treating tuberculosis with these compounds (Karabanovich et al., 2016).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)9-6-5-8(18-2)7-10(9)19-3/h5-7H,4H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMSKVCMCIZGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

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